2-(4-(1-(2-chloro-6-fluorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-cyclopropylacetamide
Description
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Properties
IUPAC Name |
2-[4-[1-[(2-chloro-6-fluorophenyl)methyl]-2,4-dioxoquinazolin-3-yl]phenyl]-N-cyclopropylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21ClFN3O3/c27-21-5-3-6-22(28)20(21)15-30-23-7-2-1-4-19(23)25(33)31(26(30)34)18-12-8-16(9-13-18)14-24(32)29-17-10-11-17/h1-9,12-13,17H,10-11,14-15H2,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMIKRKJABKMAJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CC2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4N(C3=O)CC5=C(C=CC=C5Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21ClFN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-(1-(2-chloro-6-fluorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-cyclopropylacetamide (CAS Number: 946330-60-5) is a derivative of quinazoline, a class of compounds known for their diverse biological activities, particularly in the field of medicinal chemistry. This article explores the biological activity of this compound, focusing on its potential therapeutic effects and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 477.9 g/mol. Its structure includes a quinazoline core modified with a cyclopropylacetamide side chain and a chloro-fluorobenzyl moiety.
| Property | Value |
|---|---|
| Molecular Formula | C26H21ClFN3O3 |
| Molecular Weight | 477.9 g/mol |
| CAS Number | 946330-60-5 |
Biological Activity Overview
Quinazoline derivatives have been extensively studied for their biological properties, including anticancer, antimicrobial, and anti-inflammatory activities. The specific compound has shown promise in various preclinical studies.
Anticancer Activity
Recent studies indicate that quinazoline derivatives can act as inhibitors of critical signaling pathways involved in cancer cell proliferation. The compound under review has been evaluated for its ability to inhibit the growth of various cancer cell lines.
- Mechanism of Action : The compound may exert its anticancer effects through inhibition of the PI3K/AKT/mTOR pathway, which is crucial for cell survival and proliferation.
- Case Studies : In vitro studies demonstrated that this compound significantly reduced cell viability in lung cancer (A549) and breast cancer (MCF-7) cell lines at low micromolar concentrations (IC50 values ranging from 0.009 to 0.026 µM for EGFR inhibition) .
Antimicrobial Activity
In addition to its anticancer properties, quinazoline derivatives have shown moderate to good antimicrobial activity against a range of pathogens. Preliminary assays indicate that the compound may inhibit bacterial growth, although specific data on this compound's antimicrobial efficacy is limited .
Anti-inflammatory Effects
Quinazoline derivatives are also being explored for their anti-inflammatory properties. The compound's structural features suggest potential interactions with inflammatory mediators, although detailed studies are necessary to confirm these effects.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of quinazoline derivatives:
- Substituent Effects : The presence of the chloro and fluorine substituents on the benzyl ring appears to enhance the potency against certain cancer cell lines.
- Cyclopropylacetamide Moiety : This modification may contribute to increased selectivity and reduced toxicity compared to other analogs.
Research Findings
Recent research has highlighted several key findings regarding the biological activity of this compound:
- Inhibition Studies : Compounds similar to the one have been reported to show significant inhibition against various kinases involved in tumorigenesis .
- Toxicity Assessments : Preliminary toxicity assessments indicate that while the compound is effective at inhibiting cancer cell growth, further studies are needed to evaluate its safety profile in vivo.
Q & A
Basic Research Questions
Q. What spectroscopic methods are critical for confirming the structural integrity of this compound?
- Methodological Answer: Employ nuclear magnetic resonance (NMR; 1H and 13C) to resolve aromatic and cyclopropyl protons, Fourier-transform infrared spectroscopy (FT-IR) for carbonyl and amide bond validation, and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. X-ray crystallography is recommended for resolving stereochemical ambiguities in fluorinated/chlorinated moieties. Spectrofluorometric analysis, as applied to analogous benzamides, aids in assessing electronic transitions relevant to bioactivity .
Q. Which chromatographic techniques optimize purity analysis during final purification?
- Methodological Answer: Use reverse-phase HPLC with a C18 column (5 μm, 150 mm) and acetonitrile/water gradients to separate polar impurities. For chiral purity, employ polysaccharide-based chiral columns (e.g., Chiralpak IA) with heptane/ethanol mobile phases. Pair with evaporative light scattering detection (ELSD) to quantify non-UV-active byproducts .
Q. What computational tools are essential for preliminary pharmacokinetic modeling?
- Methodological Answer: Apply density functional theory (DFT) at the B3LYP/6-31G* level to calculate electronic properties and logP predictors (e.g., ChemAxon) for lipophilicity. Molecular docking (AutoDock Vina) against target proteins provides initial binding affinity estimates, though in vitro validation remains critical .
Advanced Research Questions
Q. How can statistical design of experiments (DoE) optimize synthetic yield while minimizing side reactions?
- Methodological Answer: Implement a fractional factorial design to screen variables (temperature, solvent polarity, catalyst loading) followed by response surface methodology (RSM) for nonlinear optimization. Central composite designs quantify interaction effects (e.g., benzylation efficiency vs. cyclopropane stability), reducing required experiments by 40–60% compared to one-variable-at-a-time approaches .
Q. What strategies resolve contradictory bioassay results across cell lines?
- Methodological Answer: Use orthogonal platforms (surface plasmon resonance vs. fluorescence polarization) to cross-validate target engagement. Conduct Hill slope analysis to differentiate true activity from artifacts. Metabolomic profiling of divergent cell lines (e.g., HepG2 vs. HEK293) identifies endogenous interference. Bayesian models quantify confidence intervals across datasets .
Q. How should reactor design principles adapt to photochemical synthesis scale-up?
- Methodological Answer: Deploy continuous-flow photoreactors with wavelength-tuned LEDs, optimized via computational fluid dynamics (CFD) simulations. Integrate real-time UV-Vis monitoring with feedback control to maintain excited-state populations. Downstream nanofiltration membranes isolate photodegradation byproducts .
Q. What mitigates batch-to-batch variability in hydrochloride salt crystallization?
- Methodological Answer: Apply particle engineering via controlled antisolvent addition (monitored by focused beam reflectance measurement, FBRM). High-throughput polymorph screening in 96-well microplates, analyzed via Raman spectroscopy, identifies stable forms. Statistical process control charts (3σ limits) adjust antisolvent rates dynamically .
Q. How can machine learning improve metabolic stability predictions across species?
- Methodological Answer: Train gradient-boosted decision trees on fluorinated quinazolinone datasets, incorporating descriptors like topological polar surface area. Use SHAP (SHapley Additive exPlanations) values to interpret feature importance. Validate against microsomal stability data from rat, dog, and human liver models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
